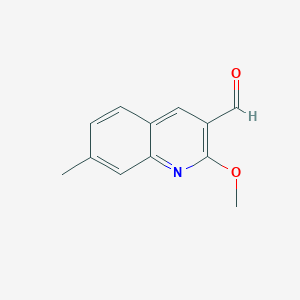

2-Methoxy-7-methylquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-7-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-9-6-10(7-14)12(15-2)13-11(9)5-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIQZUVODDEHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of 2-methoxy-7-methylquinoline-3-carbaldehyde provides a detailed fingerprint of the proton environments within the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region, typically around 10.4 ppm, a consequence of the strong deshielding effect of the adjacent carbonyl group. The aromatic protons of the quinoline (B57606) ring system exhibit a complex pattern of signals between 7.0 and 8.5 ppm. The proton on C4 is observed as a distinct singlet. The protons on the benzene (B151609) ring portion of the quinoline system show characteristic splitting patterns that allow for their unambiguous assignment. The methyl group at the C7 position gives rise to a singlet at approximately 2.5 ppm, while the methoxy (B1213986) protons at the C2 position also appear as a sharp singlet around 4.1 ppm.

Interactive Data Table: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~10.4 | s |

| H-4 | ~8.5 | s |

| Aromatic-H | 7.0 - 8.2 | m |

| -OCH₃ | ~4.1 | s |

| -CH₃ | ~2.5 | s |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The aldehydic carbonyl carbon is readily identified by its characteristic resonance in the highly deshielded region of the spectrum, typically around 190 ppm. The carbon atoms of the quinoline ring system produce a series of signals in the aromatic region, generally between 115 and 160 ppm. The carbon atom attached to the methoxy group (C2) is found at approximately 160 ppm. The carbon of the methyl group at C7 resonates at a much higher field, around 18 ppm, while the methoxy carbon appears at about 55 ppm.

Interactive Data Table: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CHO | ~190 |

| C2 | ~160 |

| Aromatic-C | 115 - 155 |

| -OCH₃ | ~55 |

| -CH₃ | ~18 |

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, aiding in the assignment of adjacent protons within the aromatic system. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C NMR data. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is instrumental in revealing long-range (two- and three-bond) correlations between protons and carbons. For instance, HMBC correlations are expected between the aldehydic proton and the C3 and C4 carbons, and between the methoxy protons and the C2 carbon, thereby confirming the substitution pattern of the quinoline ring.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Carbaldehyde and Methoxy Groups

Infrared spectroscopy probes the vibrational modes of the molecule, providing valuable information about the presence of specific functional groups. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the carbaldehyde group, which is typically observed in the region of 1690-1710 cm⁻¹. The C-H stretch of the aldehyde group is also identifiable by a distinct, though weaker, absorption around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the methoxy group is confirmed by C-O stretching vibrations, which typically appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the quinoline ring are found in the 1600-1450 cm⁻¹ range.

Interactive Data Table: Key IR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1700 |

| C-H Stretch (Aldehyde) | ~2820, ~2720 |

| C-O Stretch (Methoxy) | ~1250-1000 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | ~1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions. The extended conjugation of the quinoline ring system, coupled with the electronic influence of the methoxy and carbaldehyde substituents, dictates the specific wavelengths of maximum absorption (λ_max). Typically, quinoline derivatives show strong absorptions in the 250-350 nm range. The presence of the carbonyl group may give rise to a weaker n-π* transition at a longer wavelength.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination

High-Resolution Mass Spectrometry is employed to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. For this compound (C₁₂H₁₁NO₂), the calculated monoisotopic mass is 201.07898 Da. HRMS analysis provides an experimental mass measurement with high accuracy, typically within a few parts per million (ppm) of the theoretical value, thereby unequivocally confirming the molecular formula of the synthesized compound.

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular architecture of this compound, including its conformational preferences and the non-covalent interactions that govern its assembly in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in a crystallographic analysis involves determining the fundamental parameters of the crystal lattice. This data defines the symmetry and dimensions of the repeating unit cell.

Crystal System: This would classify the crystal into one of seven systems (e.g., monoclinic, orthorhombic, triclinic) based on the symmetry of its unit cell. For example, the related compound 2-Methoxyquinoline-3-carbaldehyde (B138735) crystallizes in the monoclinic system nih.govresearchgate.net.

Space Group: This provides a more detailed description of the symmetry elements within the crystal, such as rotation axes and mirror planes. The space group for 2-Methoxyquinoline-3-carbaldehyde is P21/c researchgate.net.

Unit Cell Parameters: These are the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). These precise measurements define the size and shape of the repeating unit. For 2-Methoxyquinoline-3-carbaldehyde, the reported unit cell parameters are a = 8.8206 Å, b = 4.8446 Å, c = 21.6828 Å, and β = 90.612° nih.gov.

A data table, such as the one below, would typically be generated to summarize these findings.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/cell) | Data not available |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the Quinoline Scaffold

A detailed analysis of the solved crystal structure would yield precise measurements of the covalent bonding geometry.

Bond Lengths: The distances between the nuclei of bonded atoms. This data would confirm the expected bond orders (single, double, aromatic) throughout the molecule.

Bond Angles: The angles formed by three connected atoms. These values reveal the local geometry around each atom (e.g., trigonal planar, tetrahedral).

Torsion Angles: The dihedral angles that describe the rotation around a bond. These are particularly important for understanding the conformation of the methoxy and carbaldehyde substituents relative to the planar quinoline ring. For instance, in 2-Methoxyquinoline-3-carbaldehyde, the methoxy and carbaldehyde groups are reported to be nearly coplanar with the quinoline ring system nih.govresearchgate.net.

This geometric data would be presented in comprehensive tables to allow for detailed comparison with theoretical calculations and related structures.

Table of Selected Bond Lengths (Å)

| Bond | Length |

|---|

Table of Selected Bond Angles (°)

| Angle | Value |

|---|

Table of Selected Torsion Angles (°)

| Angle | Value |

|---|

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Phenomena

The arrangement of molecules within the crystal, known as crystal packing, is directed by intermolecular forces.

Hydrogen Bonding: The analysis would identify any classical or non-classical hydrogen bonds, such as C–H···O or C–H···N interactions. The geometry of these bonds (donor-acceptor distance and angle) would be quantified. In the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, molecules form dimers through C–H···O hydrogen bonds nih.govresearchgate.net.

π-π Stacking: The quinoline ring system is aromatic and therefore capable of engaging in π-π stacking interactions. The analysis would characterize the geometry of these interactions, including the centroid-to-centroid distance and the slip angle between adjacent rings. The crystal packing of 2-Methoxyquinoline-3-carbaldehyde shows π-π interactions with a centroid-centroid distance of 3.639 Å nih.govresearchgate.net.

Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Table of Intermolecular Interactions

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|

Without the specific crystallographic information file (CIF) for this compound, a detailed and accurate discussion of its solid-state architecture remains speculative. Further experimental work is required to elucidate the structure of this particular compound.

Chemical Reactivity and Derivatization Studies of 2 Methoxy 7 Methylquinoline 3 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group is the most reactive functionality on the 2-methoxy-7-methylquinoline-3-carbaldehyde scaffold and is a primary site for derivatization. Its electrophilic carbon atom readily participates in condensation, reduction, oxidation, and disproportionation reactions.

The reaction of the carbaldehyde group with primary amines is a cornerstone of its chemistry, leading to the formation of Schiff bases, or imines (-HC=N-). This condensation reaction is highly efficient and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This transformation is fundamental in the synthesis of a wide array of quinoline-based derivatives. ekb.eg

The reactivity of the analogous 2-chloroquinoline-3-carbaldehydes has been extensively studied, demonstrating facile condensation with various primary amines, including substituted anilines and hydrazides, to yield the corresponding imines. researchgate.netrsc.org For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) readily affords the respective N-phenylmethanimine derivatives. rsc.org Similarly, reactions with hydrazines, such as phenylhydrazine, produce hydrazones which can be further cyclized into fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.org Given the similar electronic nature of the aldehyde functionality, this compound is expected to undergo these condensation reactions with a broad range of amines under mild conditions, typically in a polar solvent like ethanol.

Table 1: Examples of Condensation Reactions with Quinoline-3-carbaldehydes

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base (Imine) | rsc.org |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Schiff Base (Hydrazone) | rsc.org |

| Quinoline-3-carbohydrazide | Various Benzaldehydes | Schiff Base (Hydrazone) | mdpi.com |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-methoxy-7-methylquinolin-3-yl)methanol. This transformation is typically achieved using mild hydride-donating reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups like esters or carboxylic acids. ugm.ac.idlibretexts.org

The reduction of aldehyde functionalities on related quinoline (B57606) systems is well-documented. For example, tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) has been successfully reduced to its corresponding alcohol using sodium borohydride in methanol (B129727). rsc.org This demonstrates the feasibility of selectively reducing the formyl group on the quinoline core without affecting the heterocyclic ring system. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol or ethanol) to yield the primary alcohol. libretexts.org

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-methoxy-7-methylquinoline-3-carboxylic acid. This transformation is a common synthetic step to introduce an acidic moiety or to prepare derivatives such as esters and amides. Various oxidizing agents can be employed for this purpose.

Studies on the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) have shown that oxidation can be achieved using reagents like silver nitrite (B80452) in the presence of a base. rsc.org Another effective method involves treatment with iodine and potassium carbonate in methanol, which directly yields the methyl ester of the carboxylic acid. rsc.org This suggests that the aldehyde group in this compound is susceptible to oxidation under relatively mild conditions, providing a straightforward route to the valuable 2-methoxy-7-methylquinoline-3-carboxylic acid intermediate.

The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, such as this compound. wikipedia.org In the presence of a strong base (e.g., concentrated sodium hydroxide), two molecules of the aldehyde undergo a redox disproportionation. One molecule is oxidized to the corresponding carboxylic acid (in its salt form), while the other is reduced to the primary alcohol. wikipedia.orgbeilstein-journals.org

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, effecting its reduction. wikipedia.org The products of the Cannizzaro reaction on this compound would therefore be sodium 2-methoxy-7-methylquinoline-3-carboxylate and (2-methoxy-7-methylquinolin-3-yl)methanol. A variation, the crossed-Cannizzaro reaction, can be performed by using a more reactive aldehyde, such as formaldehyde, as the hydride donor, which is preferentially oxidized, leading to a higher yield of the desired alcohol from the quinoline substrate. beilstein-journals.org

Reactivity of the Methoxy (B1213986) Group at Position 2

The methoxy group at the C-2 position of the quinoline ring is a key determinant of the molecule's electronic properties and reactivity. The quinoline ring system is electron-deficient, particularly at the C-2 and C-4 positions, making them susceptible to nucleophilic aromatic substitution (SNAr). echemi.comquora.com

The synthesis of 2-methoxyquinoline (B1583196) derivatives often proceeds from the corresponding 2-chloroquinolines via nucleophilic substitution with sodium methoxide (B1231860). nih.gov This highlights the reactivity of the C-2 position. While the methoxy group is a poorer leaving group than a halogen, it can be displaced by strong nucleophiles under certain conditions. For instance, reactions with potent nucleophiles could potentially replace the methoxy group to install other functionalities at the C-2 position. Additionally, cleavage of the methyl-oxygen bond (demethylation) to yield the corresponding 2-quinolone derivative is a plausible transformation, typically requiring strong acids or Lewis acids.

Transformations Involving the Methyl Group at Position 7

The methyl group on the benzene (B151609) portion of the quinoline ring is generally less reactive than the functional groups on the pyridine (B92270) ring. However, it can undergo transformations under specific conditions, primarily involving C-H bond activation or oxidation.

The oxidation of methyl groups on aromatic rings to carboxylic acids is a known transformation, often requiring strong oxidizing agents like potassium permanganate (B83412) or chromic acid. For example, 4-methylquinoline (B147181) has been oxidized to quinoline-4-carboxylic acid. pvamu.edu Applying such conditions to this compound would likely lead to the oxidation of both the methyl and aldehyde groups.

More sophisticated methods involving transition-metal-catalyzed C-H activation offer pathways for more selective functionalization. nih.gov While much of the research has focused on the directing effect of the quinoline nitrogen on C-H activation of the ring (e.g., at C-8 or C-4), acs.orgacs.org protocols for the functionalization of the methyl group itself have been developed for related systems. These reactions could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds at the 7-methyl position, further expanding the synthetic utility of the scaffold.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (2-methoxy-7-methylquinolin-3-yl)methanol |

| 2-methoxy-7-methylquinoline-3-carboxylic acid |

| 2-Chloroquinoline-3-carbaldehyde |

| 2-chloro-8-methylquinoline-3-carbaldehyde |

| Phenylhydrazine |

| Pyrazolo[3,4-b]quinolines |

| Sodium borohydride |

| Tetrazolo[1,5-a]quinoline-4-carbaldehyde |

| Silver nitrite |

| Iodine |

| Potassium carbonate |

| Sodium 2-methoxy-7-methylquinoline-3-carboxylate |

| Formaldehyde |

| Sodium methoxide |

| 2-quinolone |

| 4-methylquinoline |

Regioselective Functionalization of the Quinoline Nucleus

The regioselective functionalization of the quinoline nucleus in this compound is dictated by the electronic properties and interplay of its three substituents: the methoxy group at the C2 position, the carbaldehyde group at C3, and the methyl group at C7. While direct experimental studies on the functionalization of this specific molecule are not extensively documented, a predictive analysis based on established principles of quinoline chemistry and the known directing effects of these functional groups allows for a detailed forecast of its reactivity towards various transformations.

The quinoline scaffold is a fused heterocyclic system composed of a benzene ring and a pyridine ring. researchgate.net Generally, the benzene ring (carbocyclic ring) is more electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring (heterocyclic ring) is electron-deficient and more prone to nucleophilic attack. quimicaorganica.orgyoutube.com The substituents on this compound significantly modify this inherent reactivity.

Directing Effects of Substituents:

| Substituent | Position | Electronic Effect | Ring Activation/Deactivation | Directing Preference |

| -OCH₃ (Methoxy) | C2 | +R > -I (Resonance donating, Inductively withdrawing) | Activating | Ortho, Para (relative to its position) |

| -CHO (Carbaldehyde) | C3 | -R, -I (Resonance and Inductively withdrawing) | Strongly Deactivating | Meta (relative to its position) |

| -CH₃ (Methyl) | C7 | +I, Hyperconjugation (Inductively donating) | Weakly Activating | Ortho, Para (relative to its position) |

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions on the quinoline ring typically occur on the more electron-rich benzene portion, favoring the C5 and C8 positions. researchgate.netquimicaorganica.org This preference is due to the formation of more stable cationic intermediates where the aromaticity of the pyridine ring is preserved. quimicaorganica.org

In the case of this compound:

The pyridine ring is strongly deactivated towards electrophiles. The inherent electron-deficient nature of the pyridine ring is further amplified by the powerful electron-withdrawing effect of the C3-carbaldehyde group.

The benzene ring is activated by the C7-methyl group, a weak electron-donating group. This group directs incoming electrophiles to its ortho (C6, C8) and para (C5) positions.

Considering these factors, electrophilic attack is overwhelmingly predicted to occur on the benzene ring. The most probable sites for substitution are C5 and C8. Studies on the nitration of 7-methylquinoline (B44030) have shown that the reaction yields 7-methyl-8-nitroquinoline, indicating a preference for the C8 position. acs.orgbrieflands.com This is likely due to both electronic activation from the adjacent methyl group and steric factors. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to show high regioselectivity for the C8 position, and to a lesser extent, the C5 position.

Predicted Outcome of Electrophilic Substitution:

| Reaction | Reagent Example | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Methoxy-7-methyl-8-nitroquinoline-3-carbaldehyde |

| Bromination | Br₂/H₂SO₄ | 8-Bromo-2-methoxy-7-methylquinoline-3-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution:

The electron-deficient pyridine ring is the primary site for nucleophilic attack. This reactivity is significantly enhanced by the C3-carbaldehyde group.

Attack at C4: The C4 position is activated towards nucleophilic addition by both the ring nitrogen and the adjacent C3-carbaldehyde group. The stabilization of the negative charge in the Meisenheimer-like intermediate makes this position a likely target for strong nucleophiles.

Substitution at C2: The C2 position bears a methoxy group. While not as effective a leaving group as a halogen, nucleophilic displacement of alkoxy groups from electron-deficient heterocycles is a known reaction, often requiring harsh conditions. Strong nucleophiles could potentially substitute the methoxy group. Halogenated quinolines readily undergo nucleophilic substitution at the C2 and C4 positions. quimicaorganica.org

Therefore, functionalization via nucleophilic attack is predicted to occur selectively on the pyridine ring, primarily at the C4 and C2 positions.

Transition-Metal-Catalyzed C-H Functionalization:

Modern synthetic methods involving transition-metal catalysis offer alternative pathways for regioselective functionalization, often overriding the inherent electronic preferences of the substrate. acs.orgrsc.org

C8-Functionalization: The nitrogen atom of the quinoline ring can act as a directing group in many palladium-, rhodium-, or ruthenium-catalyzed reactions, guiding the functionalization to the C8-H bond. acs.org This provides a complementary method to electrophilic substitution for introducing substituents at this position.

Distal C-H Functionalization: Recent advances have enabled the functionalization of other positions, such as C5 and C6, by employing specific ligand and catalyst systems that can overcome the preference for proximal C-H activation. nih.gov

C4-Functionalization: While less common, some methodologies allow for C-H functionalization at the C4 position.

The specific outcome of a C-H functionalization reaction would be highly dependent on the choice of metal catalyst, ligand, and reaction conditions, offering a versatile toolkit for derivatizing the quinoline nucleus at positions that are inaccessible through classical electrophilic or nucleophilic substitution reactions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Ground State Electronic Structure

DFT has become a standard method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. It is used here to explore the ground-state characteristics of quinoline-3-carbaldehyde derivatives.

Geometry Optimization and Conformational Analysis of Stable Isomers

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. For molecules with rotatable bonds, this involves a conformational analysis to identify all stable isomers (conformers). In quinoline-3-carbaldehyde derivatives, the primary source of conformational isomerism arises from the rotation around the single bond connecting the carbaldehyde group to the quinoline (B57606) ring.

Computational studies on the analogue 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) (ClMQC), performed using DFT with the B3LYP/6-311++G(d,p) method, have identified two stable conformers in the ground state. dergipark.org.trdergi-fytronix.com These conformers, designated as trans and cis, correspond to the different orientations of the aldehyde group's C=O bond relative to the quinoline ring. dergipark.org.tr The analysis revealed that the trans conformer is the more stable of the two, with a calculated energy difference of 14.60 kJ mol⁻¹ (including zero-point vibrational energy correction). dergipark.org.tr

Crystallographic studies on related compounds like 2-methoxyquinoline-3-carbaldehyde (B138735) and 2-chloro-7-methylquinoline-3-carbaldehyde confirm that the quinoline ring system is essentially planar. nih.govresearchgate.netnih.gov The attached methoxy (B1213986) and carbaldehyde groups are also found to be nearly coplanar with the ring system, indicating a high degree of conjugation. nih.govresearchgate.net

| Conformer | Relative Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| Trans | 0.00 | dergipark.org.tr |

| Cis | 14.60 | dergipark.org.tr |

Analysis of Molecular Orbital Energies: HOMO-LUMO Gap

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For the analogue 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC), the HOMO-LUMO energy gap has been calculated. dergipark.org.tr The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The calculated HOMO-LUMO gap for the more stable trans conformer is 3.75 eV, while for the cis conformer, it is slightly higher at 3.84 eV. dergipark.org.tr This relatively small energy gap suggests that charge transfer interactions can readily occur within the molecule, which is often associated with enhanced bioactivity. dergipark.org.tr

| Conformer | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Trans | - | - | 3.75 | dergipark.org.tr |

| Cis | - | - | 3.84 | dergipark.org.tr |

Vibrational Frequency Calculations and Comparison with Experimental IR Spectra

Vibrational spectroscopy provides a fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to confirm the structure and assign specific vibrational modes.

A detailed study on the related compound 2-chloroquinoline-3-carboxaldehyde combined experimental FT-IR and FT-Raman spectroscopy with DFT (B3LYP/6-311++G(d,p)) calculations. bohrium.comnih.govresearchgate.net Theoretical vibrational frequencies are often systematically overestimated due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. bohrium.com For instance, C-H stretching vibrations in heteroaromatic systems are experimentally observed in a specific range and can be accurately predicted by scaled quantum chemical calculations. bohrium.comresearchgate.net The strong absorption peak corresponding to the carbonyl (C=O) stretching vibration is another key feature that is well-reproduced by theoretical calculations. bohrium.com This correlative approach between theoretical and experimental spectra is invaluable for confirming the optimized geometry and understanding the vibrational dynamics of the molecule. bohrium.comnih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O Stretch | 1690 | 1688 | 1692 | bohrium.comresearchgate.net |

| Aromatic C-H Stretch | 3075 | 3078 | 3078 | bohrium.comresearchgate.net |

| Aldehyde C-H Stretch | 2860 | 2862 | 2757 | bohrium.comresearchgate.net |

| Quinoline Ring Stretch | 1568 | 1570 | 1569 | bohrium.comresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, TD-DFT is the method of choice for investigating the behavior of molecules in their electronic excited states, such as those reached after absorbing light.

Calculation of Electronic Excitation Energies and Oscillator Strengths

TD-DFT can predict the electronic absorption spectrum of a molecule by calculating the vertical excitation energies (the energy required to move from the ground state to an excited state without changing the molecular geometry) and the corresponding oscillator strengths (a measure of the probability of a given transition).

For 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC), TD-DFT calculations have been performed to analyze its electronic transitions. dergipark.org.tr The calculations for both the trans and cis conformers show several possible electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). The transition corresponding to the HOMO-LUMO excitation was identified as the S₀→S₂ transition for both conformers, with calculated excitation energies of 3.75 eV for the trans form and 3.84 eV for the cis form. dergipark.org.tr The most intense transition (highest oscillator strength) for the trans conformer was predicted to be the S₀→S₁ transition, with an energy of 4.60 eV. dergipark.org.tr These theoretical predictions are fundamental for interpreting experimental UV-Vis absorption spectra.

| Conformer | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Reference |

|---|---|---|---|---|---|---|

| Trans | S₀ → S₁ | 4.60 | 269 | ~0.30 | HOMO → LUMO+1 | dergipark.org.tr |

| Trans | S₀ → S₂ | 3.75 | 331 | - | HOMO → LUMO | dergipark.org.tr |

| Cis | S₀ → S₂ | 3.84 | 323 | - | HOMO → LUMO | dergipark.org.tr |

| Cis | S₀ → S₃ | 4.19 | 296 | ~0.11 | HOMO-2 → LUMO | dergipark.org.tr |

Modeling of Photoinduced Processes (e.g., Excited-State Hydrogen Atom Transfer in Analogues)

Quinoline derivatives are known to participate in various photoinduced processes, including excited-state intramolecular proton transfer (ESIPT). rsc.org This process involves the transfer of a proton within the same molecule upon electronic excitation and is often associated with a large Stokes shift (a significant difference between the absorption and emission wavelengths), a desirable property for fluorescent probes and materials.

While 2-Methoxy-7-methylquinoline-3-carbaldehyde does not have the classic proton donor/acceptor groups for ESIPT, the study of analogues provides insight into the general photochemistry of the quinoline scaffold. For example, TD-DFT studies on 1H-pyrrolo[3,2-h]quinoline have modeled the excited-state proton transfer from the pyrrole (B145914) NH group to the quinoline nitrogen. acs.org These calculations show that upon S₀ → S₁ excitation, electron density shifts from the pyrrole ring to the quinoline ring, increasing the acidity of the N-H group and the basicity of the quinoline nitrogen, which provides the driving force for proton transfer. acs.org

The calculations also reveal that for an isolated molecule, the energy barrier for this transfer can be quite high. However, the presence of solvent molecules, such as water, can create a "proton wire" or bridge, dramatically reducing the activation energy and facilitating an ultrafast transfer. acs.org In a 1:1 complex with a water molecule, the energy barrier is significantly lowered, allowing for a rapid, concerted transfer of protons. acs.org These theoretical models are crucial for understanding how the molecular environment can mediate photochemical reaction pathways in quinoline-based systems.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Charge Transfer

This section would typically present a detailed analysis of the electronic structure of this compound. NBO analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs.

The analysis would focus on identifying key donor-acceptor interactions, which represent charge transfer from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the electron delocalization. Higher E(2) values indicate more significant intramolecular charge transfer (ICT), which is crucial for understanding the molecule's stability, reactivity, and electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP analysis would provide a visual representation of the charge distribution around the molecule. The MEP surface is mapped onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values.

Red regions would indicate areas of high electron density and negative electrostatic potential, corresponding to sites susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring.

Blue regions would signify areas of low electron density and positive electrostatic potential, highlighting sites prone to nucleophilic attack. These would likely be found around the hydrogen atom of the carbaldehyde group and potentially on the carbon atoms of the quinoline ring system.

Green regions would represent areas of neutral potential.

The MEP surface is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Quantum Chemical Calculations to Predict Reaction Pathways and Transition States

This section would delve into the theoretical investigation of potential chemical reactions involving this compound. Using methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, locate transition state structures, and calculate activation energies.

Such calculations could predict, for example, the most likely pathway for a nucleophilic addition to the carbaldehyde group or an electrophilic substitution on the quinoline ring. By mapping the potential energy surface of a reaction, scientists can identify the lowest energy path from reactants to products.

A data table might summarize the calculated activation energies (ΔG‡) and reaction energies (ΔG_rxn) for various proposed pathways, allowing for a comparison of their feasibility. This predictive power is a cornerstone of modern computational chemistry, guiding synthetic efforts and providing deep mechanistic insights that are often difficult to obtain through experimental means alone.

Advanced Academic Applications and Research Trajectories

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The reactivity of 2-Methoxy-7-methylquinoline-3-carbaldehyde is dominated by its aldehyde group and the methoxy (B1213986) substituent at the 2-position. The aldehyde readily undergoes condensation and cycloaddition reactions, while the methoxy group can be activated for substitution, making it an ideal precursor for a diverse array of complex molecular structures.

The construction of polycyclic systems by fusing additional heterocyclic rings onto the quinoline (B57606) core is a prominent strategy for generating novel compounds with unique properties. This compound is an excellent starting material for such transformations.

Furoquinolines: The synthesis of furo[2,3-b]quinolines, a class of compounds found in several plant alkaloids, can be achieved from 2-methoxy-3-formylquinoline precursors. A common synthetic route involves a Claisen-Schmidt condensation of the aldehyde with a ketone, such as acetone (B3395972), in the presence of an acid catalyst to form a 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-one intermediate. This α,β-unsaturated ketone can then undergo bromocyclization and subsequent dehydrobromination to yield the target 2-acetylfuro[2,3-b]quinoline. researchgate.net This methodology highlights a direct pathway from the carbaldehyde to a more complex, naturally inspired heterocyclic system.

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines, which are investigated for their biological activities, often begins with the analogous 2-chloroquinoline-3-carbaldehydes. rsc.orgmdpi.com These chloro-derivatives serve as direct precursors to 2-methoxyquinolines. The typical reaction involves condensation of the aldehyde group with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. rsc.org This initially forms a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the secondary amine onto the C2 carbon of the quinoline ring, displacing the chloro group. Subsequent treatment of the resulting 2-chloro intermediate with sodium methoxide (B1231860) would yield the 2-methoxy derivative, or the methoxy group can be introduced prior to cyclization. This reaction sequence demonstrates the utility of the C3-aldehyde and the C2-substituent in a concerted fashion to build the fused pyrazole (B372694) ring. rsc.orgnih.gov

Table 1: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagents | Fused System | Reference(s) |

|---|---|---|---|

| 2-Methoxyquinoline-3-carbaldehyde (B138735) | 1. Acetone, H₂SO₄2. Br₂, HBr/AcOH | Furo[2,3-b]quinoline | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | rsc.orgmdpi.com |

The aldehyde functionality of this compound is a key feature for its use in coordination chemistry. Aldehydes readily react with primary amines to form Schiff bases (imines), which are among the most versatile and widely studied classes of ligands. mdpi.com

The condensation of this compound with various amines (e.g., anilines, alkylamines, hydrazides) yields a library of bidentate or tridentate ligands. The resulting imine nitrogen and the quinoline nitrogen can act as a classic N,N-chelate donor set, capable of coordinating to a wide range of transition metal ions, including copper(II), nickel(II), cobalt(II), and iron(III). mdpi.com The electronic properties of these ligands can be systematically tuned by modifying the amine component, while the 7-methyl group on the quinoline scaffold provides a subtle electronic and steric influence. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. mdpi.com

The quinoline ring system is an electron-deficient aromatic structure with inherent photophysical properties, making it a valuable scaffold for advanced organic materials. dergi-fytronix.com Derivatives of this compound can be envisioned for use in applications such as organic electronics and nonlinear optics. The extended π-conjugation, combined with the electron-donating methoxy group and the electron-withdrawing aldehyde, creates a "push-pull" system that can enhance properties like fluorescence and charge transport. Further derivatization of the aldehyde group can be used to link the quinoline core to other functional units, creating polymers or larger molecular systems for applications in optics and as dyes or fungicides. dergi-fytronix.com

Role in the Design and Synthesis of Kinase Inhibitors and Other Pharmaceutically Relevant Scaffolds

Quinoline and its fused heterocyclic analogs, such as quinazoline, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to numerous biological targets. nih.govresearchgate.net Methoxy-substituted quinolines, in particular, have been identified as crucial synthetic intermediates in the creation of novel kinase inhibitors. researchgate.net

Kinase inhibitors are a major class of anticancer drugs, and the quinoline scaffold is a key component of many such agents. Research has shown that 2-methoxyquinoline (B1583196) derivatives are precursors for potent inhibitors of the Kinase Domain Receptor (KDR), also known as VEGFR-2, which is a key target in angiogenesis. researchgate.net The general strategy involves using the quinoline core as a central scaffold to which various substituents are attached to optimize binding in the ATP pocket of the kinase. Starting from precursors like 2-chloroquinoline-3-carbaldehyde, which can be readily converted to the target methoxy compound, chemists can synthesize a wide range of derivatives for structure-activity relationship (SAR) studies. nih.gov The aldehyde group provides a convenient handle for introducing side chains designed to interact with specific amino acid residues in the kinase active site.

Table 2: Potential Pharmaceutical Relevance of the Quinoline Scaffold

| Scaffold/Precursor | Target Class/Application | Example Target | Reference(s) |

|---|---|---|---|

| Methoxy Substituted Quinolines | Kinase Inhibitors | KDR (VEGFR-2) | researchgate.net |

| 2-Oxoquinoline Derivatives | Kinase Inhibitors | Pim, mTORC | nih.gov |

| Quinazoline Derivatives | Kinase Inhibitors | EGFR, CDKs | researchgate.netnih.gov |

Investigation of Photophysical Phenomena and Molecular Sensing Applications

Compounds featuring an extended aromatic system like quinoline often exhibit interesting photophysical properties, such as fluorescence. The electronic push-pull nature of this compound suggests potential for luminescence. The investigation of these properties is a key area of research.

Derivatives of this compound are promising candidates for molecular sensors. The aldehyde group can be condensed with a molecule containing a receptor unit (e.g., an amine that binds a specific metal ion). The resulting Schiff base may exhibit fluorescence that is quenched or enhanced upon binding of the target analyte. This change in the optical signal allows for the detection and quantification of the analyte. The quinoline core acts as the fluorophore, while the synthetic versatility of the aldehyde allows for the straightforward attachment of various sensing moieties.

Green Chemistry Approaches to the Synthesis of this compound

The traditional synthesis of quinoline-3-carbaldehydes often relies on the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govresearchgate.net While effective, this method generates significant chemical waste and uses hazardous reagents, which is contrary to the principles of green chemistry.

Research into more environmentally benign synthetic methods is an active area. Potential green chemistry approaches to the synthesis of this compound and its derivatives could include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often with a reduction in solvent use.

Use of solid acid catalysts: Replacing corrosive liquid acids with reusable solid catalysts can simplify workup procedures and reduce waste.

Aqueous reaction media: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The development of water-tolerant catalytic systems is key.

Natural surfactants: For subsequent reactions, such as Schiff base formation, the use of natural surfactants in aqueous media has been shown to be effective, avoiding the need for organic solvents. rsc.org

Adopting such methodologies would not only make the synthesis of this valuable building block more sustainable but also align with the growing demand for environmentally responsible practices in the chemical industry.

Future Research Directions in Quinoline Carbaldehyde Chemistry

The field of heterocyclic chemistry continues to identify quinoline derivatives as scaffolds of significant interest due to their prevalence in bioactive natural products and synthetic pharmaceuticals. rsc.orgrsc.org Quinoline-3-carbaldehydes, in particular, are recognized as highly versatile synthetic intermediates, providing a gateway to a vast array of more complex molecular structures. mdpi.comresearchgate.net While the chemistry of precursors like 2-chloroquinoline-3-carbaldehyde has been extensively explored, specific analogues such as this compound represent a frontier for novel research trajectories. nih.gov Future investigations are poised to leverage the unique electronic and steric properties conferred by the methoxy and methyl substituents to explore new synthetic methodologies, develop novel bioactive compounds, and investigate applications in materials science.

A primary avenue for future research involves the strategic use of the aldehyde functionality of this compound in advanced organic reactions. The development of diversity-oriented syntheses using this compound as a building block in multicomponent reactions (MCRs) could yield large libraries of complex quinoline derivatives with high efficiency. researchgate.net Furthermore, its application in modern synthetic strategies, such as C-H activation and annulation reactions, could lead to the construction of unique polycyclic and fused heterocyclic systems that are otherwise difficult to access.

In medicinal chemistry, the quinoline nucleus is a well-established pharmacophore found in drugs with a wide range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. rsc.orgrsc.orglookchem.com Future research should focus on using this compound as a starting material for the synthesis of novel therapeutic agents. The aldehyde group serves as a convenient handle for derivatization, allowing for the synthesis of Schiff bases, hydrazones, chalcones, and other derivatives through condensation reactions. rsc.orgmdpi.com These new molecular entities could be screened against various biological targets. For instance, building on studies where quinoline-carbaldehyde derivatives were identified as inhibitors of leishmanial methionine aminopeptidase (B13392206) 1 (LdMetAP1), novel compounds derived from this compound could be designed and tested as potential antiprotozoal agents. nih.gov

The potential applications of quinoline derivatives extend into materials science, an area that remains relatively unexplored for this specific compound. mdpi.com The inherent aromatic and heterocyclic nature of the quinoline ring system suggests that its derivatives could possess interesting photophysical or electronic properties. Future work could involve the synthesis of polymers or macrocycles incorporating the this compound motif for investigation in fields such as organic electronics, chemical sensing, or as fluorescent probes.

To support these experimental endeavors, computational and mechanistic studies will be crucial. Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. dergi-fytronix.com Such studies can predict reaction outcomes, elucidate mechanisms, and guide the rational design of new derivatives with tailored properties for specific biological or material applications. A summary of these proposed research directions is presented in Table 1.

Table 1: Proposed Future Research Directions for this compound

| Research Area | Methodology | Potential Outcome | Relevant Precedent |

|---|---|---|---|

| Advanced Organic Synthesis | Multicomponent Reactions (MCRs), C-H Activation, Annulation Reactions | Efficient synthesis of complex, novel fused heterocyclic systems and molecular libraries. | General versatility of 3-formyl-quinolines in diversity-oriented synthesis. researchgate.net |

| Medicinal Chemistry | Synthesis of derivatives (Schiff bases, hydrazones) and subsequent biological screening. | Discovery of new lead compounds for anticancer, antimicrobial, or antiprotozoal therapies. | Known broad-spectrum bioactivity of quinoline derivatives. rsc.orglookchem.comnih.gov |

| Materials Science | Incorporation into polymers or macrocycles; study of photophysical properties. | Development of novel organic materials for sensors, OLEDs, or fluorescent probes. | Application of quinoline nuclei in synthetic materials. mdpi.com |

| Computational Chemistry | Density Functional Theory (DFT) and other theoretical calculations. | Understanding of electronic properties and reactivity to guide rational drug and material design. | NBO analysis performed on the related 2-Chloro-7-Methylquinoline-3-Carbaldehyde (B1581332). dergi-fytronix.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.